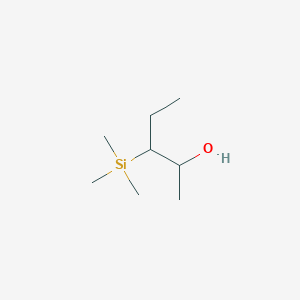
3-(Trimethylsilyl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)pentan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a pentane chain, with a trimethylsilyl group (Si(CH₃)₃) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)pentan-2-ol can be synthesized through several methods, one of which involves the use of Grignard reagentsFor example, the reaction of 3-pentanone with trimethylsilyl chloride in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions
Major Products
The major products formed from these reactions include ketones, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Trimethylsilyl)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)pentan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Pentanol: Similar structure but lacks the trimethylsilyl group.
3-Pentanol: Similar structure but with the hydroxyl group on the third carbon.
Trimethylsilyl derivatives: Compounds with different alkyl chains but containing the trimethylsilyl group
Uniqueness
3-(Trimethylsilyl)pentan-2-ol is unique due to the presence of both a hydroxyl group and a trimethylsilyl group, which confer distinct chemical properties and reactivity. The trimethylsilyl group acts as a protecting group, making the compound useful in various synthetic applications.
Properties
CAS No. |
89656-94-0 |
|---|---|
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
3-trimethylsilylpentan-2-ol |
InChI |
InChI=1S/C8H20OSi/c1-6-8(7(2)9)10(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
DUZCJCKHENNIDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















